molecular formula C18H12F2N4O B14993572 5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14993572
M. Wt: 338.3 g/mol
InChI Key: ANNPZHMWOBHMBE-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound characterized by its unique pyrazolo[3,4-d]pyrimidin-4-one core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives in a nucleophilic substitution reaction.

    Cyclization: The final step involves cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the fluorophenyl groups or the pyrazolo[3,4-d]pyrimidin-4-one core.

Scientific Research Applications

1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-5-[(4-Chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-5-[(4-Methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: The presence of methyl groups instead of fluorine can lead to different chemical and biological properties.

The uniqueness of 1-(4-FLUOROPHENYL)-5-[(4-FLUOROPHENYL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern and the resulting effects on its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H12F2N4O

Molecular Weight

338.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H12F2N4O/c19-13-3-1-12(2-4-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-7-5-14(20)6-8-15/h1-9,11H,10H2

InChI Key

ANNPZHMWOBHMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F

Origin of Product

United States

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